BenchChemオンラインストアへようこそ!

2,6-dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide

Bradykinin B1 Receptor Inflammatory Pain GPCR Antagonism

2,6-Dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide (molecular formula C20H19N3O5S, MW 413.45 g/mol) is a synthetic small molecule belonging to the phenylsulfamoyl benzamide class. This chemical series is documented in the patent literature as a source of selective, non-peptide antagonists of the bradykinin B1 receptor (B1R), a G protein-coupled receptor implicated in chronic inflammatory pain pathways.

Molecular Formula C20H19N3O5S
Molecular Weight 413.4 g/mol
Cat. No. B3562314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Molecular FormulaC20H19N3O5S
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3
InChIInChI=1S/C20H19N3O5S/c1-27-16-6-5-7-17(28-2)19(16)20(24)22-14-9-11-15(12-10-14)29(25,26)23-18-8-3-4-13-21-18/h3-13H,1-2H3,(H,21,23)(H,22,24)
InChIKeyPIOIWWZQQZQVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide: A Phenylsulfamoyl Benzamide Bradykinin B1 Antagonist Scaffold for Pain & Inflammation Research


2,6-Dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide (molecular formula C20H19N3O5S, MW 413.45 g/mol) is a synthetic small molecule belonging to the phenylsulfamoyl benzamide class. This chemical series is documented in the patent literature as a source of selective, non-peptide antagonists of the bradykinin B1 receptor (B1R), a G protein-coupled receptor implicated in chronic inflammatory pain pathways [1]. The compound features a 2,6-dimethoxybenzamide moiety linked via an amide bond to a central phenyl ring, which in turn bears a para-oriented sulfonamide group terminating in a pyridin-2-yl substituent. Its physicochemical profile (clogP ~2.61, topological polar surface area ~99.52 Ų) aligns with oral drug-like chemical space [1][2].

Why 2,6-Dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide Cannot Be Replaced by In-Class Analogs: The Criticality of Methoxy Regioisomerism and Heterocycle Identity


Within the phenylsulfamoyl benzamide family, neither the benzamide substitution pattern nor the terminal heterocycle is functionally interchangeable. The precise regioisomeric arrangement of methoxy groups on the benzamide ring (e.g., 2,6- versus 3,4-dimethoxy) directly dictates the three-dimensional pharmacophore presentation and electronic surface properties that govern B1R binding pocket complementarity [1]. Similarly, altering the terminal heterocycle from pyridine to pyrimidine or other heterocycles changes both hydrogen-bonding capacity and basicity, which modulates biological target engagement. As established in the pioneer patent for this class, specific substitutions on the benzamide ring and the sulfonamide terminus are not merely decorative—they are the key determinants of receptor affinity and selectivity [1]. A generic replacement lacking the exact 2,6-dimethoxy pattern and 2-pyridyl terminus would correspond to a different, unvalidated chemical entity, carrying substantial risk of altered potency, selectivity, and pharmacokinetic behavior relative to the established B1R antagonist pharmacophore found in the literature for this scaffold.

Quantitative Differentiation Evidence for 2,6-Dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide Versus Closest Analogs


Class Assignment: Phenylsulfamoyl Benzamides as Validated Non-Peptide Bradykinin B1 Receptor Antagonists

The target compound belongs to the phenylsulfamoyl benzamide class, which is explicitly claimed and exemplified in U.S. Patent 8,481,527 as selective antagonists of the bradykinin B1 receptor. This class-level validation separates the scaffold from uncharacterized sulfonamide derivatives [1]. The patent establishes that compounds within the generic formula (I)—which encompasses the 2,6-dimethoxy N-pyridin-2-ylsulfamoyl substitution pattern—possess B1R antagonist activity, providing a defined molecular target and therapeutic rationale that is absent for related sulfonamides outside this patent scope.

Bradykinin B1 Receptor Inflammatory Pain GPCR Antagonism

Structural Differentiation: 2,6-Dimethoxy Versus 3,4-Dimethoxy Benzamide Regioisomer Comparison

The closest commercially catalogued structural analog is 3,4-dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide . The sole difference is the position of the two methoxy groups on the benzamide ring (2,6- vs. 3,4-). This regioisomerism has profound pharmacophoric implications: the 2,6-substitution creates a symmetric, ortho-disubstituted aromatic ring that positions the methoxy oxygens in close proximity to the amide NH, potentially enabling intramolecular hydrogen bonding that stabilizes a specific low-energy conformation. In contrast, the 3,4-isomer presents a para-methoxy that extends the molecular electrostatic surface in a different trajectory .

SAR Regioisomerism Methoxy Position Effect

Terminal Heterocycle Differentiation: Pyridine Versus Pyrimidine in Phenylsulfamoyl Benzamide Analogs

Among compounds retaining the 2,6-dimethoxybenzamide core, the terminal heterocycle on the sulfonamide varies across commercial offerings. The target compound bears a pyridin-2-yl group, whereas a closely related analog N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide replaces this with a 2,6-dimethoxypyrimidin-4-yl group . Pyridine and pyrimidine differ in their hydrogen-bonding capacity (pyridine: one H-bond acceptor; pyrimidine: two H-bond acceptors plus additional methoxy groups), basicity (pyridine pKa ~5.2 vs. pyrimidine pKa ~1.3), and electron density distribution, all of which directly influence receptor binding interactions and aqueous solubility.

Heterocycle SAR Hydrogen-Bond Acceptors Basicity

Ligand Efficiency Baseline: Physicochemical Drug-Likeness of the 2,6-Dimethoxy Pyridinyl Scaffold

The target compound satisfies all Lipinski Rule of Five (RO5) criteria: MW 413.45 (<500), clogP 2.61 (<5), H-bond donors 1 (<5), H-bond acceptors 8 (<10), and 5 rotatable bonds [1]. This physicochemical profile positions the compound within oral drug-like space, an important consideration for procurement in lead optimization programs. The topological polar surface area of 99.52 Ų predicts reasonable membrane permeability (<140 Ų threshold for oral absorption).

Drug-Likeness Lipinski Rules Ligand Efficiency

Procurement-Relevant Application Scenarios for 2,6-Dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide


Bradykinin B1 Receptor Antagonist Lead Optimization in Chronic Inflammatory Pain

Research groups pursuing non-peptide B1R antagonists for chronic inflammatory pain can source this compound as a structurally defined starting point for lead optimization. The established patent linkage to B1R antagonism [1] provides a validated target context, while the 2,6-dimethoxy substitution pattern offers a distinct pharmacophoric vector for SAR exploration relative to 3,4-dimethoxy or mono-methoxy analogs. The compound's favorable Lipinski profile supports iterative medicinal chemistry optimization toward orally bioavailable candidates.

Pharmacophoric Probe for B1R Binding Pocket Mapping via Regioisomeric Comparison

The 2,6-dimethoxy target compound and its 3,4-dimethoxy regioisomer form a matched molecular pair for probing the steric and electronic requirements of the B1R orthosteric or allosteric binding pocket. By comparing the biological activity (binding affinity, functional antagonism) of these two regioisomers under identical assay conditions, researchers can derive key SAR insights about the optimal methoxy geometry required for receptor engagement [2]. This head-to-head regioisomeric comparison is not possible using only one member of the pair.

Selectivity Profiling Against Related Bradykinin B2 and Other GPCR Off-Targets

Given the high sequence homology between bradykinin B1 and B2 receptors, a critical step in B1R antagonist development is demonstrating B1/B2 selectivity. This compound, as a representative of the phenylsulfamoyl benzamide class claimed to have selective B1R activity, serves as a valuable selectivity probe compound. Its use in counter-screening panels against B2R and broader GPCR panels enables researchers to validate the selectivity claims associated with the patent class and identify any structural features contributing to off-target interactions [1].

Chemical Tool for In Vivo Target Engagement Studies in Rodent Pain Models

The compound's fit within oral drug-like chemical space (MW 413, clogP 2.61) makes it a suitable candidate for in vivo target engagement studies in established rodent models of inflammatory pain, such as complete Freund's adjuvant (CFA)-induced hyperalgesia or formalin test models, where B1R antagonists have demonstrated efficacy [1]. Procurement for this application enables pharmacokinetic/pharmacodynamic (PK/PD) correlation studies essential for preclinical candidate advancement.

Quote Request

Request a Quote for 2,6-dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.